Ethyl 6-(4-methylphenoxy)-2-oxohexanoate
Description
Ethyl 6-(4-methylphenoxy)-2-oxohexanoate is a keto-ester derivative characterized by a hexanoate backbone substituted with a 4-methylphenoxy group at the 6-position and a ketone group at the 2-position. This compound belongs to a broader class of α-keto esters, which are widely studied for their synthetic versatility and biological relevance.
Properties
IUPAC Name |
ethyl 6-(4-methylphenoxy)-2-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-15(17)14(16)6-4-5-11-19-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCHRHSXNYZUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCOC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-oxohexanoate (CAS 5753-96-8)
Structural Differences: Lacks the 4-methylphenoxy substituent, resulting in a simpler structure with only the ethyl ester and 2-oxo groups. Reactivity: Used as a substrate in biocatalytic reductions by Streptomyces strains, yielding enantiomerically enriched α-hydroxy esters (). In contrast, the 4-methylphenoxy group in the target compound may hinder enzyme accessibility, altering its metabolic pathway. Applications: Ethyl 2-oxohexanoate is a precursor in synthetic chemistry (e.g., aldol reactions), but its unsubstituted chain limits its utility in targeted drug design compared to the phenoxy-substituted analog .
Methyl 6-(2-methoxyphenoxy)-2-oxohexanoate
Structural Differences: Features a methoxy group at the 2-position of the phenoxy ring and a methyl ester instead of ethyl. Electronic Effects: The 2-methoxy group may induce steric hindrance and alter electronic distribution compared to the 4-methylphenoxy substituent. This could reduce solubility in nonpolar solvents due to disrupted symmetry. Synthetic Relevance: Positional isomerism (2- vs. 4-substitution) may lead to divergent crystal packing behaviors, as seen in cyclohexenone derivatives () .
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate
Structural Differences: Incorporates a cyclohexene ring and additional phenyl group, increasing molecular complexity. Conformational Properties: Cyclohexene adopts a sofa conformation with puckering parameters (Q = 0.495 Å, Θ = 126.1°), enabling intermolecular C–H⋯O and C–H⋯π interactions (). Biological Activity: Cyclohexenone derivatives are lead molecules for anti-inflammatory agents, suggesting that the target compound’s acyclic structure may require optimization for similar applications .
Ethyl 2-oxo-4-phenylbutyrate (CAS 24054-64-2-29-2)
Structural Differences: Shorter carbon chain (butyrate vs. hexanoate) and a phenyl group at the 4-position. Reactivity: The shorter chain may limit its utility in reactions requiring extended conjugation or hydrophobic interactions. For example, aldol reactions with ethyl 2-oxohexanoate (1c) favor homo-aldol products due to chain length (), whereas phenyl-substituted analogs might exhibit different selectivity .
Comparative Data Table
Key Research Findings
- Biocatalytic Activity: Ethyl 2-oxohexanoate derivatives are reduced enantioselectively by Streptomyces strains, but bulkier substituents (e.g., 4-methylphenoxy) may reduce conversion efficiency .
- Synthetic Versatility: Longer-chain α-keto esters (e.g., Ethyl 2-oxohexanoate) favor homo-aldol products, whereas substituted analogs require tailored reaction conditions .
- Structural Influence on Crystallinity : Cyclohexene derivatives exhibit defined crystal packing via C–H⋯O interactions, while acyclic analogs like the target compound may require co-crystallization agents for structural analysis .
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